

# Application Notes: Radioligand Binding Assay with [<sup>125</sup>I]-Calcitonin (8-32), salmon

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## Compound of Interest

Compound Name: Calcitonin (8-32), salmon

Cat. No.: B15604934

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## Introduction

Calcitonin (CT) receptors, members of the Class B G protein-coupled receptor (GPCR) family, are crucial in calcium homeostasis and bone metabolism.[1] The peptide [<sup>125</sup>I]-**Calcitonin (8-32), salmon**, is a radiolabeled antagonist derived from salmon calcitonin (sCT). This truncated analog, sCT(8-32), is a potent antagonist of both calcitonin and amylin receptors, making it a valuable tool for characterizing these receptors and for screening novel therapeutic compounds.[2] This document provides detailed protocols for saturation and competition radioligand binding assays using [<sup>125</sup>I]-sCT(8-32) with membrane preparations from cultured cells expressing the calcitonin receptor, such as the T-47D human breast cancer cell line or HEK293 cells stably expressing the receptor.

## Principle of the Assay

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor. These assays involve incubating a biological sample containing the receptor of interest with a radiolabeled ligand.

- **Saturation Assays:** These assays determine the density of receptors in a sample (B<sub>max</sub>) and the affinity of the radioligand for the receptor (K<sub>d</sub>). Experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.

- **Competition Assays:** These assays measure the ability of an unlabeled test compound to compete with the radioligand for binding to the receptor. This allows for the determination of the test compound's affinity ( $K_i$ ) for the receptor. The assay is performed by incubating the receptor, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor.

## Data Presentation

The following tables summarize representative binding data for salmon calcitonin radioligands. Note that values can vary depending on the specific cell line, tissue, and experimental conditions.

Table 1: Saturation Binding Data for [ $^{125}$ I]-salmon Calcitonin Ligands

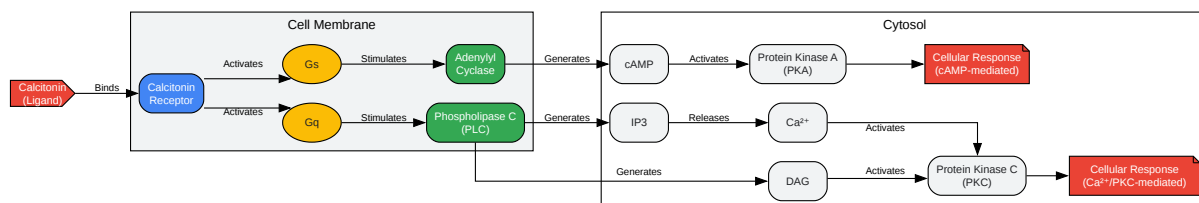
Radioligand	Tissue/Cell Line	Kd (Dissociation Constant)	Bmax (Receptor Density)	Reference
[ $^{125}$ I]-salmon Calcitonin	Rat Brain Membranes	$80 \pm 21$ pM	$58 \pm 11$ fmol/mg protein	
[ $^{125}$ I]-salmon Calcitonin	Rat Hindlimb Muscle Membranes	0.47 pM	Not Reported	[3]
[ $^{125}$ I]-salmon Calcitonin	Rat Kidney Particulate Fraction	$\sim 2.0$ nM (IC50)	Not Reported	[4]
[ $^{125}$ I]-salmon Calcitonin	Rat Calcitonin Receptor (C1a isoform)	$0.5 \pm 1.3$ nM	Not Reported	[5]
[ $^{125}$ I]-salmon Calcitonin	Rat Calcitonin Receptor (C1b isoform)	$23 \pm 2$ nM	Not Reported	[5]

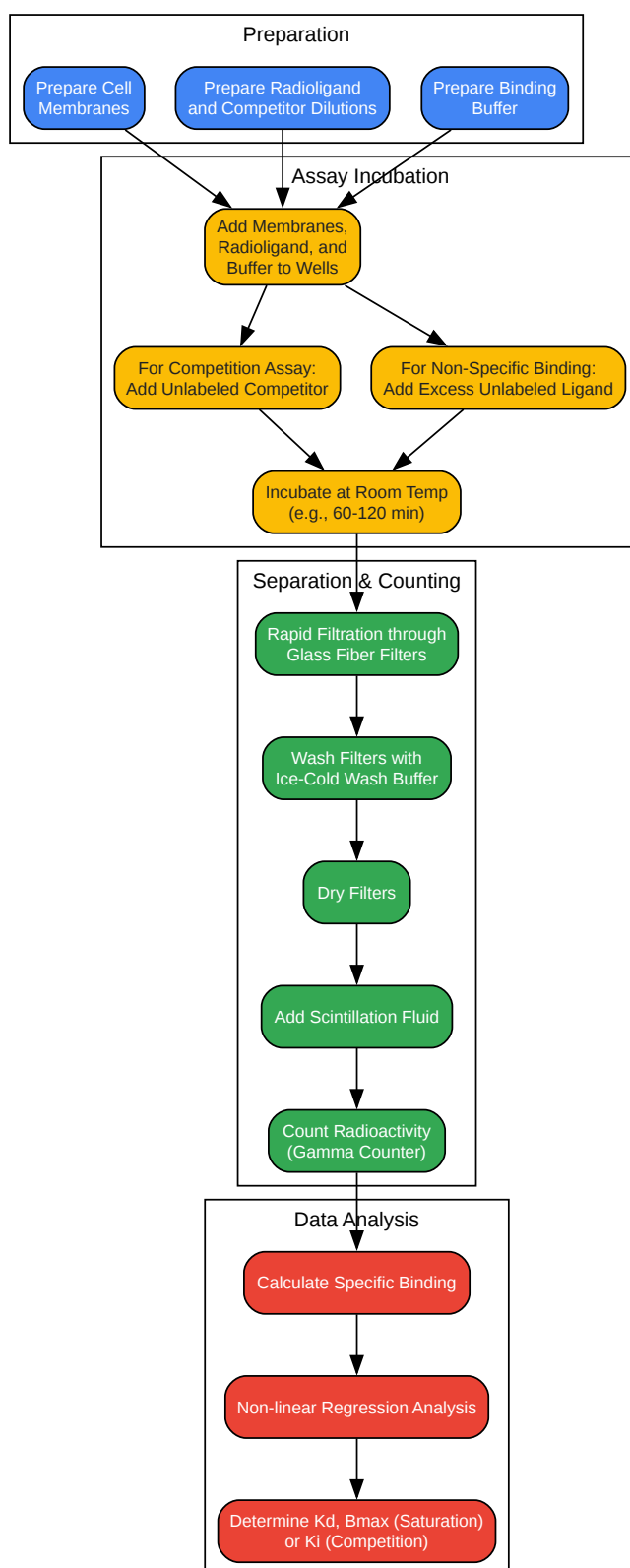
Table 2: Competition Binding Data for Calcitonin Analogs

Radioligand	Competitor	Tissue/Cell Line	Ki (Inhibition Constant)	Reference
[ <sup>125</sup> I]-sCT(8-32)	sCT(8-32)	Whole cells with WT receptor	pKi = 9.70 ± 0.05	
[ <sup>125</sup> I]-salmon Calcitonin	Rat Amylin	Rat Hindlimb Muscle Membranes	2 nM	[3]
[ <sup>125</sup> I]-salmon Calcitonin	Rat alpha CGRP	Rat Hindlimb Muscle Membranes	8 nM	[3]
[ <sup>125</sup> I]-salmon Calcitonin	Rat Calcitonin	Rat Hindlimb Muscle Membranes	64 nM	[3]

## Signaling Pathway

The calcitonin receptor primarily couples to Gs and Gq proteins. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Activation of Gq stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and activation of Protein Kinase C (PKC).





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